molecular formula C14H12O3 B170186 Methyl 2-(4-hydroxyphenyl)benzoate CAS No. 170304-68-4

Methyl 2-(4-hydroxyphenyl)benzoate

Cat. No.: B170186
CAS No.: 170304-68-4
M. Wt: 228.24 g/mol
InChI Key: SYUYIZNZGCNURJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid and phenol, characterized by the presence of a methyl ester group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as the control of temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-(4-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Methyl 2-hydroxybenzoate:

Uniqueness

Methyl 2-(4-hydroxyphenyl)benzoate is unique due to the specific positioning of the hydroxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYIZNZGCNURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569863
Record name Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170304-68-4
Record name Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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